molecular formula C23H21N3O6S B11538631 2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11538631
M. Wt: 467.5 g/mol
InChI Key: PLNQMSIQYKWGJI-DHRITJCHSA-N
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Description

2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-free dehydration methods has been explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sulfurizing agents like phosphorus pentasulfide for thiophene ring formation, and palladium catalysts for cross-coupling reactions . Conditions often involve specific temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C23H21N3O6S/c1-30-17-6-3-5-16(12-17)22(28)24-14-21(27)26-25-13-15-8-9-18(19(11-15)31-2)32-23(29)20-7-4-10-33-20/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+

InChI Key

PLNQMSIQYKWGJI-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC

Origin of Product

United States

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